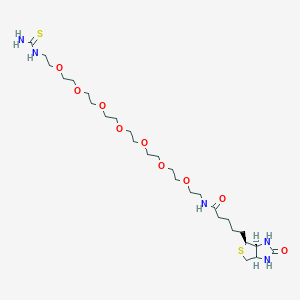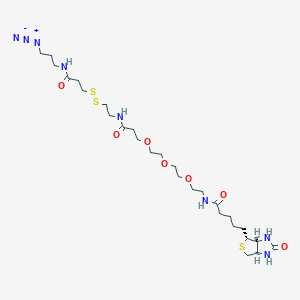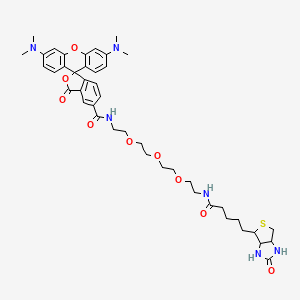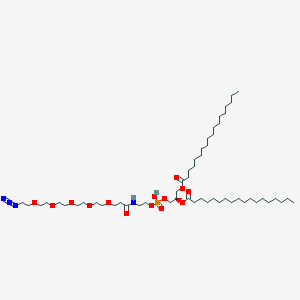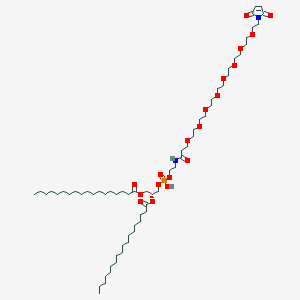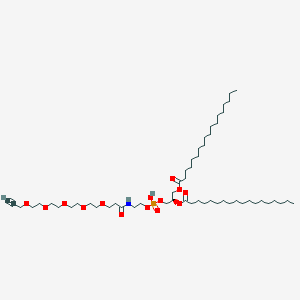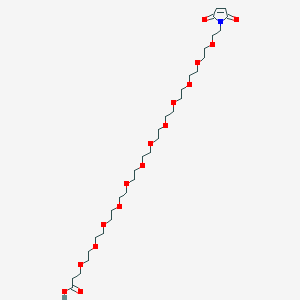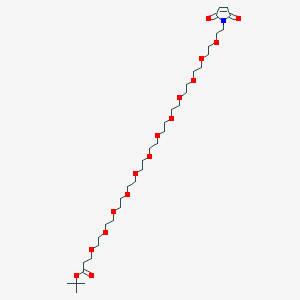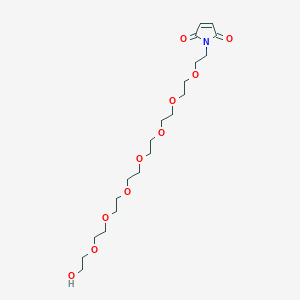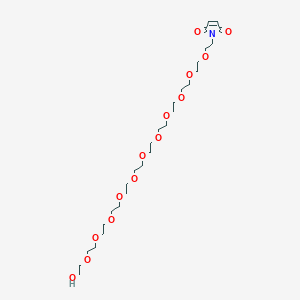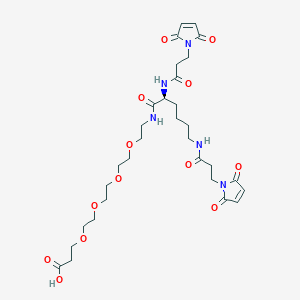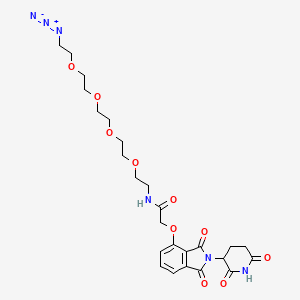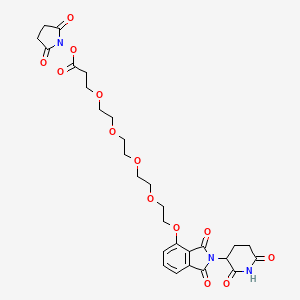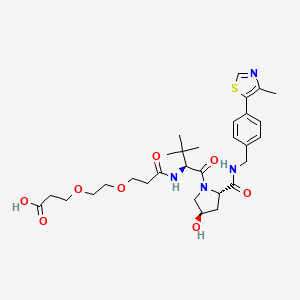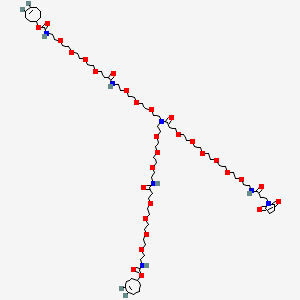
N-(Mal-PEG6)-N-bis(PEG7-TCO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Mal-PEG6)-N-bis(PEG7-TCO) is a bifunctional polyethylene glycol derivative that contains a maleimide group and a trans-cyclooctene group. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules. The maleimide group reacts specifically with thiol groups, while the trans-cyclooctene group participates in inverse electron-demand Diels-Alder reactions with tetrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) typically involves the following steps:
Synthesis of PEG6-Maleimide: Polyethylene glycol with a molecular weight corresponding to six ethylene glycol units is reacted with maleic anhydride to form PEG6-maleimide.
Synthesis of PEG7-TCO: Polyethylene glycol with a molecular weight corresponding to seven ethylene glycol units is reacted with trans-cyclooctene to form PEG7-TCO.
Coupling Reaction: The PEG6-maleimide and PEG7-TCO are then coupled together under mild conditions to form N-(Mal-PEG6)-N-bis(PEG7-TCO).
Industrial Production Methods
Industrial production of N-(Mal-PEG6)-N-bis(PEG7-TCO) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG6-maleimide and PEG7-TCO are synthesized in bulk reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether linkages.
Inverse Electron-Demand Diels-Alder Reaction: The trans-cyclooctene group reacts with tetrazines to form stable covalent bonds.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.
Inverse Electron-Demand Diels-Alder Reaction: Common reagents include tetrazine derivatives. The reaction is typically carried out in organic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Inverse Electron-Demand Diels-Alder Reaction: The major product is a stable covalent adduct between the trans-cyclooctene and tetrazine.
Scientific Research Applications
N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its bifunctional groups:
Maleimide Group: Reacts with thiol groups to form stable thioether linkages, enabling the conjugation of biomolecules.
Trans-Cyclooctene Group: Participates in inverse electron-demand Diels-Alder reactions with tetrazines, allowing for rapid and specific bioconjugation.
Comparison with Similar Compounds
Similar Compounds
N-(Mal-PEG4)-N-bis(PEG5-TCO): Similar structure but with shorter polyethylene glycol chains.
N-(Mal-PEG8)-N-bis(PEG9-TCO): Similar structure but with longer polyethylene glycol chains.
Uniqueness
N-(Mal-PEG6)-N-bis(PEG7-TCO) is unique due to its optimal chain length, which provides a balance between solubility, reactivity, and stability. This makes it particularly suitable for a wide range of bioconjugation applications.
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93)/b3-1-,5-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEACWVJIHRBDM-LEWNYYKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC3CC/C=C\CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H137N7O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1652.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
